![molecular formula C13H14N2 B1400846 1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine CAS No. 885468-60-0](/img/structure/B1400846.png)
1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine
Overview
Description
1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine is an organic compound with the molecular formula C13H14N2 It is characterized by a pyridine ring attached to a phenyl ring, which is further connected to an ethanamine group
Mechanism of Action
Mode of Action
Like many amines, it may interact with various receptors or enzymes in the body, leading to changes in cellular function .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion rates remain to be determined .
Result of Action
The molecular and cellular effects of 1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine’s action are currently unknown. Its impact on cellular function, gene expression, and other biological processes requires further investigation .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity .
Biochemical Analysis
Biochemical Properties
1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptors and enzymes, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the conformation and function of the target biomolecules .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of specific signaling pathways, leading to changes in gene expression profiles and metabolic fluxes within the cell . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s binding to enzymes can lead to conformational changes that either enhance or inhibit the enzyme’s activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can influence metabolic flux and the levels of specific metabolites within the cell . The compound’s metabolism can also lead to the formation of active or inactive metabolites, which can further modulate its biological effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . The compound’s localization can influence its activity and function, as different cellular environments provide distinct biochemical contexts for its interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine typically involves the reaction of 4-bromo-3-pyridine with phenylacetylene under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The resulting intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-efficiency catalysts and purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under mild conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
Cancer Research
1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine has been studied for its potential role in cancer treatment. It acts as an inhibitor of specific kinases involved in tumor growth, particularly c-KIT, which is implicated in various cancers such as gastrointestinal stromal tumors (GISTs). The compound's ability to inhibit mutant forms of c-KIT makes it a candidate for targeted cancer therapies .
Case Study : A study demonstrated that this compound effectively reduced cell viability in GIST cells harboring c-KIT mutations. In vitro tests indicated that treatment with the compound led to a significant decrease in cell proliferation, suggesting its potential as a therapeutic agent against resistant forms of cancer .
Neuropharmacology
Research indicates that derivatives of this compound exhibit neuroprotective properties. These compounds interact with neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.
Case Study : In animal models of Parkinson's disease, administration of the compound resulted in improved motor function and reduced neuroinflammation, highlighting its potential as a neuroprotective agent .
Material Science
The compound is also utilized in material science for developing organic electronics and sensors due to its electronic properties. Its ability to form stable films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Table 1: Applications Overview
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(Pyridin-4-yl)phenyl)ethan-1-amine
- 1-[4-(pyridin-3-yloxy)phenyl]ethan-1-one
- 1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine
Uniqueness
1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with a phenyl ring and an ethanamine group makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Biological Activity
1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine, also known as a pyridine-derived compound, has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by empirical data and case studies.
Antimicrobial Activity
Research indicates that compounds with pyridine moieties exhibit significant antimicrobial properties. A study highlighted that similar pyridine-based compounds displayed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action often involves interference with bacterial cell wall synthesis or metabolic pathways.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli ATCC 8739 | 25 μg/mL |
S. aureus ATCC 25923 | 50 μg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibited the proliferation of several cancer cell lines, including colon carcinoma (HCT-116) and breast cancer cells. The cytotoxic effects were assessed using the MTT assay, revealing IC50 values that indicate promising potential for further development .
Cell Line | IC50 Value (μM) |
---|---|
HCT-116 | 15 |
MCF-7 | 20 |
Antiviral Activity
Pyridine derivatives have shown potential in combating viral infections. A study focused on their effectiveness against Chlamydia trachomatis, suggesting that modifications to the pyridine structure could enhance selectivity and potency against specific pathogens .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Cell Membrane Disruption : Its lipophilic nature allows it to penetrate cell membranes, disrupting cellular functions.
- Receptor Modulation : It may act as a modulator for specific receptors involved in signaling pathways related to inflammation or cancer progression.
Case Study 1: Antimicrobial Efficacy
In a controlled study, the compound was tested against a panel of antibiotic-resistant bacteria. Results showed that it exhibited significant antibacterial activity, particularly when combined with existing antibiotics, enhancing their efficacy .
Case Study 2: Anticancer Screening
A series of derivatives based on the core structure were synthesized and screened for antiproliferative activity. Notably, one derivative demonstrated an IC50 value significantly lower than standard chemotherapeutics, indicating a potential new avenue for cancer treatment .
Properties
IUPAC Name |
1-(4-pyridin-3-ylphenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-10(14)11-4-6-12(7-5-11)13-3-2-8-15-9-13/h2-10H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGKRFGMVHUZQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CN=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885468-60-0 | |
Record name | 1-[4-(pyridin-3-yl)phenyl]ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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